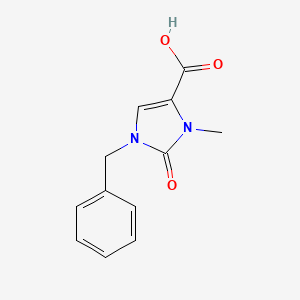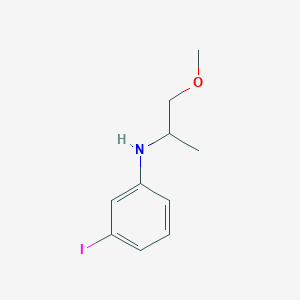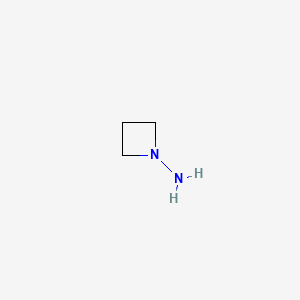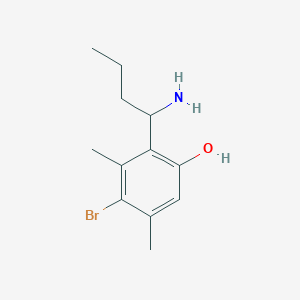
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol is an organic compound characterized by the presence of an aminobutyl group, a bromine atom, and two methyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol typically involves the following steps:
Bromination: The starting material, 3,5-dimethylphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with 1-aminobutane under basic conditions to introduce the aminobutyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(1-Aminobutyl)-3,5-dimethylphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-(1-Aminobutyl)-3,5-dimethylphenol.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminobutyl group can enhance its binding affinity to specific targets, while the bromine atom may influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminobutyl)-4-chloro-3,5-dimethylphenol: Similar structure but with a chlorine atom instead of bromine.
2-(1-Aminobutyl)-4-fluoro-3,5-dimethylphenol: Similar structure but with a fluorine atom instead of bromine.
2-(1-Aminobutyl)-4-iodo-3,5-dimethylphenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(1-Aminobutyl)-4-bromo-3,5-dimethylphenol is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with molecular targets, making it distinct from its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C12H18BrNO |
|---|---|
Poids moléculaire |
272.18 g/mol |
Nom IUPAC |
2-(1-aminobutyl)-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C12H18BrNO/c1-4-5-9(14)11-8(3)12(13)7(2)6-10(11)15/h6,9,15H,4-5,14H2,1-3H3 |
Clé InChI |
VHKPCZQQQUFYKB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=C(C=C(C(=C1C)Br)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


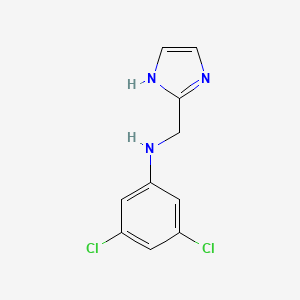
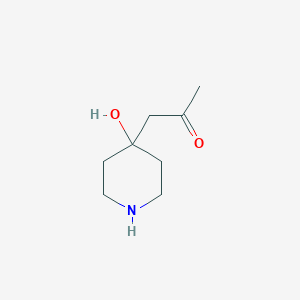
![2-[1-(1H-imidazol-4-yl)ethyl]phenol hydrochloride](/img/structure/B13241477.png)
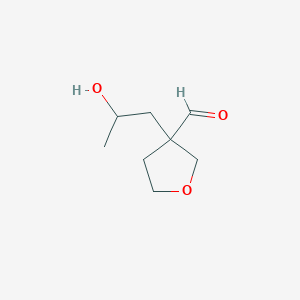
![N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine](/img/structure/B13241481.png)
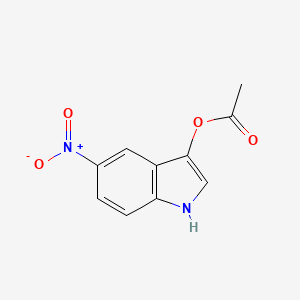

![4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13241493.png)
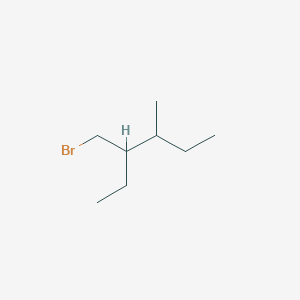
![Spiro[4.5]decane-8-thiol](/img/structure/B13241499.png)
